{thieno[3,2-b]pyridin-2-yl}methanol
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Overview
Description
{thieno[3,2-b]pyridin-2-yl}methanol is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {thieno[3,2-b]pyridin-2-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[3,2-b]pyridine core . The final step often includes the reduction of a suitable intermediate to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as catalytic vapor-phase reactions. These methods are designed to optimize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
{thieno[3,2-b]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thieno[3,2-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group typically yields a carbonyl compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
{thieno[3,2-b]pyridin-2-yl}methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {thieno[3,2-b]pyridin-2-yl}methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Thieno[3,4-b]pyridine: Similar structure but with a different arrangement of the thiophene and pyridine rings.
Uniqueness
{thieno[3,2-b]pyridin-2-yl}methanol is unique due to its specific substitution at the 2-position with a methanol group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
94191-19-2 |
---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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